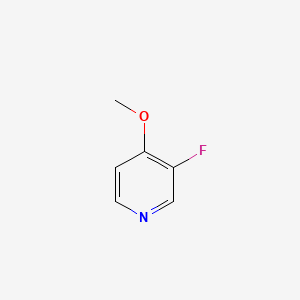

3-Fluoro-4-methoxypyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTUUTJNWFECNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720898 | |

| Record name | 3-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-03-9 | |

| Record name | 3-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Methoxypyridine and Its Structural Analogues

Strategies for Regioselective Introduction of Fluorine and Methoxy (B1213986) Groups

The regioselective synthesis of polysubstituted pyridines, such as 3-fluoro-4-methoxypyridine, presents a considerable challenge due to the inherent electronic properties of the pyridine (B92270) ring. The nitrogen atom strongly deactivates the ring towards electrophilic substitution while activating the C2 (ortho) and C4 (para) positions for nucleophilic attack. stackexchange.com Consequently, direct functionalization at the C3 position is often difficult and requires specialized strategies.

For the introduction of a fluorine atom at the 3-position, methods often rely on precursors that already possess a leaving group at this position or build the ring from acyclic fluorinated building blocks. Similarly, the introduction of a methoxy group at the C4 position can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a nitro group, by a methoxide (B1231860) source. pearson.com The interplay of directing effects is crucial; for instance, a pre-existing group at C4 can influence the reactivity of the C3 position and vice-versa. Therefore, the synthetic strategy must be carefully designed to control the regiochemical outcome.

Multi-step Synthetic Routes from Accessible Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of fluorinated pyridines. This approach typically involves the displacement of a good leaving group by a fluoride (B91410) ion source. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen, with 2- and 4-halopyridines being significantly more reactive than their 3-halo counterparts. youtube.comyoutube.com This is due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho or para positions. stackexchange.com

To synthesize 3-fluoropyridines via SNAr, the pyridine ring must be activated by strongly electron-withdrawing groups. A notable example is the synthesis of methyl 3-fluoropyridine-4-carboxylate, a close analogue of this compound. In this synthesis, the nitro group at the 3-position of methyl 3-nitropyridine-4-carboxylate is displaced by a fluoride anion. nih.govresearchgate.net The reaction proceeds by heating the nitro compound with a fluoride source like cesium fluoride (CsF) in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This demonstrates that a nitro group can serve as an effective leaving group for the introduction of fluorine at the otherwise unreactive C3 position, provided the ring is sufficiently activated.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO, 120 °C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.gov |

The synthesis of saturated, fluorinated pyridine analogues, such as fluorinated piperidines, is of great interest for drug discovery. A powerful strategy for accessing these molecules is the dearomatization-hydrogenation of fluoropyridine precursors. This method allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. springernature.com

A one-pot, two-step protocol has been developed involving a rhodium-catalyzed dearomatization of fluoropyridines followed by hydrogenation. For instance, 3-fluoropyridine (B146971) can be subjected to a rhodium-carbene catalyst in the presence of a borane (B79455) reagent like pinacolborane (HBpin) and a hydrogen atmosphere. springernature.com This process first leads to dearomatization of the pyridine ring, followed by complete saturation of the resulting intermediates to yield the corresponding fluorinated piperidine (B6355638). This methodology provides access to fluorinated piperidine derivatives with well-defined stereochemistry, which would be challenging to achieve through other synthetic routes.

| Precursor | Key Reagents | Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 3-Fluoropyridine | HBpin, H₂ | Rhodium-carbene complex | all-cis-Fluorinated piperidine | Highly diastereoselective | springernature.com |

The nucleophilic fluorination of the pyridine ring, especially at the meta (C3 and C5) positions, is challenging due to the ring's electronic properties. google.com A successful strategy to overcome this hurdle is the use of pyridine N-oxides. The N-oxide group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack.

This approach has been effectively demonstrated in the synthesis of 3-fluoro-4-aminopyridine, a structural analogue of this compound. The synthesis starts with 3-bromo-4-nitropyridine (B1272033) N-oxide. google.com Treatment of this precursor with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), leads to the displacement of the bromine atom at the 3-position to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. The N-oxide can then be reduced, for example by catalytic hydrogenation, to afford the final 3-fluoropyridine derivative. This method provides a novel and effective route for the synthesis of meta-fluorinated pyridines from readily available precursors. google.com

| Precursor | Fluorinating Agent | Intermediate | Yield (Fluorination Step) | Subsequent Step | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-nitropyridine N-oxide | TBAF in DMSO | 3-Fluoro-4-nitropyridine N-oxide | 37% | Reduction of N-oxide and nitro group | google.com |

Constructing the substituted pyridine ring from acyclic precursors through cascade or one-pot reactions is a highly efficient synthetic strategy. These methods avoid the isolation of intermediates, saving time and resources.

One such approach is the Rh(III)-catalyzed C-H functionalization to prepare multi-substituted 3-fluoropyridines. nih.govacs.orgnih.gov This method involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov The reaction proceeds with high regioselectivity, providing a direct route to 3-fluoropyridines bearing various substituents. This strategy is notable for its ability to construct the complex pyridine core in a single step from relatively simple starting materials. acs.orgnih.gov

Another powerful one-pot method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate. acs.orgresearchgate.net This reaction sequence, catalyzed by an iridium complex under blue LED irradiation, assembles the 3-fluoropyridine skeleton from two different ketone-derived components. acs.org The ability to perform the entire sequence in a single pot significantly simplifies the synthesis of diversely substituted 3-fluoropyridines. acs.orgresearchgate.net

| Methodology | Key Precursors | Catalyst/Mediator | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Rh(III)-Catalyzed C-H Functionalization | α-Fluoro-α,β-unsaturated oximes, Alkynes | [Cp*RhCl₂]₂ | Multi-substituted 3-fluoropyridines | High regioselectivity | nih.govacs.orgnih.gov |

| Photoredox-Mediated Annulation | α,α-Difluoro-β-iodoketones, Silyl enol ethers | fac-Ir(ppy)₃ | Diversely substituted 3-fluoropyridines | One-pot procedure | acs.orgresearchgate.net |

Stereoselective Synthesis of Fluorinated Pyridine Derivatives

The development of stereoselective methods for the synthesis of fluorinated pyridine derivatives is crucial for accessing chiral molecules with potential applications in pharmaceuticals. A key strategy in this area is the catalytic stereoselective dearomatization of pyridines. mdpi.comnih.gov These reactions convert the planar, aromatic pyridine ring into a three-dimensional, chiral, partially or fully saturated structure, such as a dihydropyridine (B1217469) or piperidine. mdpi.com

Various catalytic systems have been developed for the stereoselective dearomatization of pyridine derivatives. nih.gov For example, chiral copper catalysts have been used for the enantioselective C4-dearomatization of methoxypyridine derivatives to prepare enantioenriched δ-lactams. researchgate.net While not directly involving fluorinated pyridines, these methods establish a proof of concept for the stereoselective functionalization of the pyridine core. Applying such catalytic asymmetric dearomatization strategies to fluorinated pyridines, like this compound, could provide access to a wide range of chiral, fluorinated piperidines and related N-heterocycles, which are highly valuable building blocks in medicinal chemistry. acs.org

Scalable Synthetic Protocols for Research and Industrial Applications

The development of robust and scalable synthetic methodologies for this compound and its structural analogues is critical for meeting the demands of both academic research and industrial manufacturing. The efficient production of these fluorinated heterocycles is essential for their application in pharmaceuticals and agrochemicals, where multi-kilogram quantities are often required. This section details established and promising scalable protocols, focusing on process safety, cost-effectiveness, and high yield.

While specific multi-kilogram scale synthesis for this compound is not extensively documented in publicly available literature, scalable routes for structurally similar compounds, such as 3-fluoro-6-methoxyquinoline (B1245202) and 3-fluoro-4-aminopyridine, provide significant insights into the industrial production of this class of molecules. These processes highlight key strategies for constructing the fluorinated pyridine core on a large scale.

A notable example of a successful scale-up campaign is the multi-kilogram production of 3-fluoro-6-methoxyquinoline. acs.orgthieme-connect.com Researchers developed a two-step synthesis suitable for large-scale manufacturing. thieme-connect.com Initial route scouting explored options like the Balz–Schiemann reaction and electrophilic fluorination using Selectfluor, but these were deemed unsuitable for scale-up due to safety concerns with diazonium intermediates and the high cost and large quantities of the fluorinating agent required. acs.orgthieme-connect.com

The ultimately successful and scalable approach begins with the condensation of p-anisidine (B42471) and 2-fluoromalonic acid, two readily available and inexpensive starting materials. acs.org This is followed by a phosphorus oxychloride (POCl₃)-mediated cyclization. thieme-connect.comresearchgate.net After extensive optimization and safety evaluations, this process was successfully implemented on a 32 kg scale. acs.org The final step involves a hydrodechlorination reaction to yield the desired product. This route proved to be efficient, culminating in the production of 12 kg of 3-fluoro-6-methoxyquinoline with excellent purity. acs.org

Table 1: Multi-Kilogram Scale Synthesis of 3-Fluoro-6-methoxyquinoline acs.orgthieme-connect.com

| Step | Reactants | Reagents | Conditions | Scale | Yield |

| 1. Cyclization | p-Anisidine, 2-Fluoromalonic acid | POCl₃ | Heating to reflux (110 °C) | 32 kg | 41% |

| 2. Reduction | 2,4-dichloro-3-fluoro-6-methoxyquinoline | H₂, Raney Nickel | - | 23 kg | 71% |

The synthesis involves the formation of 3-fluoro-4-pyridine carboxylic acid, followed by esterification, ammonolysis to form the corresponding carboxamide, and finally a Hofmann degradation to yield 3-fluoro-4-aminopyridine. google.com This route enhances production safety by avoiding substances like hydrogen peroxide and concentrated nitric acid, making it well-suited for industrial application with a total yield of 60.3%. google.com

Table 2: Industrial Synthesis Protocol for 3-Fluoro-4-aminopyridine google.com

| Step | Starting Material | Key Reagents/Process | Intermediate/Product |

| 1 | 3-Fluoropyridine | Strong base, CO₂ | 3-Fluoro-4-pyridine carboxylic acid |

| 2 | 3-Fluoro-4-pyridine carboxylic acid | Alcohol, Catalyst (e.g., SOCl₂) | 3-Fluoro-4-pyridine formic ether |

| 3 | 3-Fluoro-4-pyridine formic ether | Ammonolysis | 3-Fluoro-4-pyridine carboxamide |

| 4 | 3-Fluoro-4-pyridine carboxamide | Hofmann degradation | 3-Fluoro-4-aminopyridine |

For the broader class of 3-fluoropyridines, other synthetic methods have been developed, although their scalability for industrial purposes varies. Rhodium-catalyzed C-H functionalization provides a one-step method to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Similarly, a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers offers a convenient, one-pot synthesis for diversely substituted 3-fluoropyridines. acs.org While these methods are innovative and versatile on a laboratory scale, their transition to industrial-scale production would require careful consideration of catalyst cost, reagent availability, and process engineering to ensure economic viability and safety.

The synthesis of 4-alkoxypyridines, another structural element of the target compound, can be achieved through a simple and efficient procedure by reacting 4-chloropyridine (B1293800) hydrochloride with an appropriate alcohol in DMSO with powdered sodium hydroxide. semanticscholar.org This method avoids the need for anhydrous conditions and uses an inexpensive base, making it potentially practical and cost-effective for larger-scale operations. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Methoxypyridine

Electrophilic and Nucleophilic Transformations on the Pyridine (B92270) Ring

The reactivity of the 3-fluoro-4-methoxypyridine ring is dictated by the electron-deficient nature of the pyridine core, which is further modulated by its substituents. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging compared to benzene (B151609) derivatives. wikipedia.org Conversely, this electron deficiency facilitates nucleophilic attack, particularly at positions ortho and para to the nitrogen (C2, C4, C6).

The substituents introduce competing electronic effects. The fluorine at the 3-position exerts a strong electron-withdrawing inductive effect (-I), while the methoxy (B1213986) group at the 4-position has a weak -I effect but a strong electron-donating mesomeric effect (+M). This electronic profile significantly influences the regioselectivity and rate of substitution reactions.

Nucleophilic Substitution Reactions Involving Halogen and Other Leaving Groups

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation. The rate and regioselectivity of these reactions are highly dependent on the position of the leaving group and the presence of activating groups. Generally, halogens at the C2 and C4 positions are significantly more activated towards SNAr than a halogen at the C3 position. wikipedia.org

In the case of this compound, the fluorine atom at the C3 position is not favorably positioned for nucleophilic attack. The methoxy group at C4, being strongly electron-donating, further deactivates the ring towards nucleophilic substitution compared to an unsubstituted halopyridine. Research on related structures, such as 3-bromo-4-nitropyridine (B1272033), shows that nucleophilic attack by fluoride (B91410) preferentially displaces the nitro group at the activated C4 position rather than the halogen at C3. nih.gov This suggests that the fluorine atom in this compound is expected to be relatively inert to direct nucleophilic displacement under standard SNAr conditions. For substitution to occur, a stronger activating group or more forcing reaction conditions would likely be necessary.

Reduction and Oxidation Reactions of this compound Systems

The pyridine nucleus can undergo both oxidation and reduction, transformations that are fundamental to modifying its properties and for further functionalization.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically by peracids (e.g., m-CPBA), to form the corresponding N-oxide. wikipedia.org The formation of this compound N-oxide would alter the electronic properties of the ring, making it more electron-deficient and potentially activating it for different substitution patterns. For instance, pyridine N-oxides have been used as precursors for radiofluorination to generate meta-fluorinated pyridines. nih.gov

Reduction: The pyridine ring can be reduced to afford piperidine (B6355638) derivatives. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel. The reaction typically requires high pressure and temperature. The resulting 3-fluoro-4-methoxypiperidine (B12336899) would have a saturated, non-aromatic core, dramatically changing its chemical and physical properties. Milder reducing agents can sometimes be used to form dihydropyridine (B1217469) intermediates.

Cross-Coupling Reactions Utilizing this compound Precursors (e.g., Suzuki-Miyaura coupling)

While this compound itself lacks a common leaving group for cross-coupling, its derivatives are valuable precursors. Specifically, the introduction of a halogen, such as bromine, at another position on the ring enables participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

The derivative 2-bromo-3-fluoro-4-methoxypyridine (B1282641) is a key intermediate used in Suzuki-Miyaura reactions to form new carbon-carbon bonds. smolecule.com This reaction couples the pyridine derivative with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This strategy is widely employed in the synthesis of complex pharmaceutical molecules. smolecule.comnih.gov

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of a 2-bromo-3-fluoro-4-methoxypyridine precursor.

| Parameter | Condition | Role |

|---|---|---|

| Pyridine Precursor | 2-Bromo-3-fluoro-4-methoxypyridine | Electrophilic partner |

| Coupling Partner | Aryl/Heteroaryl boronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), etc. | Facilitates oxidative addition and reductive elimination |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and catalyst |

| Temperature | 80-120 °C | Provides activation energy for the reaction |

Functionalization of the Pyridine Core and Side Chains

Further diversification of the this compound scaffold can be achieved by functionalizing the pyridine core itself or attached side chains.

Core Functionalization: Direct C-H functionalization of the pyridine ring is a powerful tool. The electronic directing effects of the fluorine and methoxy groups would influence the regioselectivity of reactions like lithiation. The position ortho to the methoxy group (C5) might be activated for deprotonation, allowing for the introduction of various electrophiles.

Side Chain Functionalization: In multi-step syntheses, functional groups can be installed on the pyridine ring and then subsequently modified. For example, a methyl group introduced at the C2 position via cross-coupling can be a handle for further reactions. Patents in medicinal chemistry describe the use of (3-fluoro-4-methoxypyridin-2-yl)methyl derivatives, where this methylene (B1212753) group is part of a larger molecular structure, indicating its role as a key synthetic linker. google.com

Another potential point of functionalization is the methoxy group itself. O-demethylation, typically using strong acids like HBr or Lewis acids like BBr₃, would yield 3-fluoro-4-hydroxypyridine. This hydroxyl group can then be used for further derivatization, such as ether or ester formation.

Mechanistic Insights into Key Reactions of Fluorinated Pyridines

The reactivity of fluorinated pyridines is best understood by examining the mechanisms of their key reactions.

Nucleophilic Aromatic Substitution (SNAr): The generally accepted mechanism for SNAr is a two-step addition-elimination process. nih.gov

Addition: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative atoms of the ring and activating substituents, particularly the ring nitrogen.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, a hypothetical nucleophilic attack at C3 would lead to a Meisenheimer complex where the negative charge cannot be effectively delocalized onto the ring nitrogen. This contrasts with attack at C2 or C4, where the nitrogen atom directly participates in stabilizing the intermediate. Furthermore, the electron-donating methoxy group at C4 would destabilize the anionic intermediate. These factors collectively explain the low reactivity of the C3 position towards SNAr. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: The mechanism of this cross-coupling reaction involves a catalytic cycle with a palladium(0) species.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the pyridine precursor, forming a Pd(II) intermediate.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The efficiency of this cycle depends on the electronic properties of the pyridine ring and the specific ligands used on the palladium catalyst. smolecule.com

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Pharmaceutical Intermediate and Building Block for Active Pharmaceutical Ingredients (APIs)

3-Fluoro-4-methoxypyridine serves as a vital intermediate in the synthesis of a variety of APIs. Its pyridine (B92270) core, substituted with both a fluorine atom and a methoxy (B1213986) group, provides medicinal chemists with a versatile platform for molecular elaboration. The presence of these functional groups allows for a range of chemical transformations, facilitating the construction of complex molecules with desired therapeutic properties.

Fluorinated pyridine derivatives, in general, are recognized as pivotal structures in contemporary drug discovery. researchgate.netresearchgate.net The introduction of fluorine can enhance crucial drug-like properties such as metabolic stability and membrane permeability. nih.gov This makes this compound a valuable starting material for the synthesis of new chemical entities with potentially improved pharmacokinetic profiles.

Incorporation into Privileged Scaffolds and Heterocyclic Systems

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The this compound moiety has been successfully incorporated into such scaffolds, leading to the discovery of potent and selective drug candidates.

One notable example is its use in the development of gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. The insertion of a methoxypyridine motif into a tetracyclic scaffold has been shown to improve the activity in reducing the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of the disease. rawdatalibrary.netnih.govnih.gov This highlights the ability of the this compound unit to be integrated into complex heterocyclic systems to modulate biological activity.

Structure-Activity Relationship (SAR) Studies of this compound-containing Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues containing the this compound core, SAR studies have provided valuable insights for optimizing potency and other pharmacological parameters.

In the context of gamma-secretase modulators, the substitution pattern on the pyridine ring has been shown to be critical for activity. For instance, the replacement of a 3-fluoro substituent with a methoxy group was well-tolerated, maintaining the desired biological activity. nih.gov

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance various properties. The fluorine atom in this compound can significantly impact the biological activity and pharmacokinetic profile of its derivatives.

The high electronegativity of fluorine can alter the electronic properties of the pyridine ring, influencing how the molecule interacts with its biological target. nih.gov This can lead to increased binding affinity and potency. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile sites on the molecule, thereby increasing its metabolic stability and prolonging its duration of action in the body. nih.gov The introduction of fluorine can also modulate physicochemical properties such as lipophilicity and pKa, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

| Compound/Analog | Modification | Impact on Biological Activity/Pharmacokinetics | Reference(s) |

| GSM Analog 1 | 3-Fluoro substituent present | Potent Aβ42 reduction | nih.gov |

| GSM Analog 2 | 3-Fluoro replaced with Hydrogen | >4-fold loss in activity | nih.gov |

| General Principle | Fluorine substitution on pyridine | Can enhance potency, selectivity, and metabolic stability. | researchgate.netresearchgate.neteurekaselect.com |

| General Principle | Fluorine substitution | Can modulate pKa, lipophilicity, and membrane permeability. | nih.govresearchgate.net |

The methoxy group at the 4-position of the pyridine ring also plays a crucial role in the pharmacological properties of its derivatives. It can influence solubility, metabolic stability, and target engagement.

| Compound/Analog | Modification | Impact on Efficacy | Reference(s) |

| GSM Analog 3 | Introduction of methoxypyridine | Improved activity and solubility | rawdatalibrary.netnih.gov |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | Methoxy substitution | Enhanced anticancer activity | researchgate.net |

| General Principle | Methoxy group in drugs | Can improve ligand-target binding and physicochemical properties. | nih.gov |

Design and Synthesis of Novel Therapeutics Incorporating this compound Motifs

The favorable properties imparted by the this compound scaffold have spurred the design and synthesis of novel therapeutics. Its utility as a building block allows for the creation of diverse libraries of compounds for screening against various biological targets.

The synthesis of derivatives often involves standard organic chemistry reactions, leveraging the reactivity of the pyridine ring and its substituents. mdpi.com For example, kinase inhibitors have been developed by incorporating this moiety, where the pyridine nitrogen can form crucial hydrogen bonds with the target protein. nih.gov The design of such molecules often involves computational modeling to predict binding interactions and guide the synthetic efforts.

Polymorphism and Solid-State Chemistry of this compound Derivatives in Pharmaceutical Development

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical development. bohrium.comnih.gov Different polymorphic forms of an API can have different physicochemical properties, such as solubility, dissolution rate, and stability, which can ultimately affect the bioavailability and therapeutic efficacy of the drug product. bohrium.comscielo.br

While specific studies on the polymorphism of this compound derivatives are not extensively reported in the public domain, the principles of solid-state chemistry are highly relevant. The crystal packing of fluorinated pyridines can be influenced by the degree and position of fluorine substitution. figshare.com Understanding and controlling the polymorphic landscape of any new drug candidate containing the this compound moiety is essential for ensuring consistent product quality and performance. Techniques such as X-ray diffraction and thermal analysis are employed to characterize and identify different polymorphic forms. researchgate.net

Applications in Agrochemical Research

Design and Development of Fluorinated Pyridine-Based Herbicides, Insecticides, and Fungicides

The design of modern agrochemicals is a highly sophisticated process that relies on structure-activity relationship (SAR) studies to optimize the efficacy of a lead compound. While the 3-fluoro-4-methoxy substitution pattern could theoretically be explored in such studies, there is no public data to suggest that this specific arrangement has led to the successful development of a commercial herbicide, insecticide, or fungicide.

Research in fluorinated pyridine-based agrochemicals has led to the development of numerous successful products. However, these typically feature different substitution patterns. For instance, the trifluoromethyl group is a prevalent feature in many commercial pesticides. The specific combination of a fluorine atom at the 3-position and a methoxy (B1213986) group at the 4-position of the pyridine (B92270) ring does not appear to have yielded compounds with the requisite level of activity and safety to progress through the rigorous agrochemical development pipeline.

Environmental and Metabolic Stability Considerations for Agrochemicals with 3-Fluoro-4-methoxypyridine Structure

The environmental fate and metabolic stability of a pesticide are critical factors in its registration and commercialization. Regulatory agencies require extensive data on how a compound degrades in soil, water, and biological systems.

Due to the lack of agrochemicals containing the this compound moiety, there is no specific data on their environmental and metabolic stability. However, general principles regarding the degradation of fluorinated and pyridine-based pesticides can be considered. The carbon-fluorine bond is exceptionally strong, which can contribute to the persistence of fluorinated compounds in the environment. The pyridine ring, while generally susceptible to microbial degradation, can have its degradation pathway influenced by its substituents. The methoxy group can be subject to O-demethylation as a metabolic route in various organisms.

Without specific studies on agrochemicals derived from this compound, any discussion on their environmental and metabolic profile would be purely speculative. The actual stability and degradation pathways would depend on the complete structure of the hypothetical pesticide.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Fluoro-4-methoxypyridine. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment can be made.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. For this compound, three distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and a singlet for the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. The coupling constants (J) reveal the spatial relationships between adjacent protons and between protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons will show smaller couplings (²JCF, ³JCF), which are invaluable for unambiguous signal assignment. The chemical shifts are indicative of the electronic environment of each carbon.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. nih.gov It provides a highly sensitive and direct way to confirm the presence and electronic environment of the fluorine atom. The spectrum is expected to show a single resonance, and its chemical shift provides insight into the electronic nature of the pyridine ring. huji.ac.ilthermofisher.com Couplings to nearby protons (³JHF) will result in a multiplet, corroborating the assignments made from the ¹H NMR spectrum.

The following table outlines the expected NMR data for this compound based on established principles and data from analogous substituted pyridines.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | H-2 | ~8.1 - 8.3 | Doublet of doublets (dd) | ³J(H2-F3) ≈ 2-4 Hz, ⁵J(H2-H5) ≈ 0.5-1 Hz |

| ¹H | H-5 | ~6.9 - 7.1 | Doublet (d) | ³J(H5-H6) ≈ 5-6 Hz |

| ¹H | H-6 | ~8.2 - 8.4 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 5-6 Hz, ⁴J(H6-F3) ≈ 6-8 Hz |

| ¹H | -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |

| ¹³C | C-2 | ~140 - 145 | Doublet (d) | ²J(C2-F3) ≈ 15-25 Hz |

| ¹³C | C-3 | ~145 - 150 | Doublet (d) | ¹J(C3-F3) ≈ 240-260 Hz |

| ¹³C | C-4 | ~155 - 160 | Doublet (d) | ²J(C4-F3) ≈ 10-20 Hz |

| ¹³C | C-5 | ~108 - 112 | Singlet (s) or small doublet | ⁴J(C5-F3) ≈ 0-3 Hz |

| ¹³C | C-6 | ~150 - 155 | Doublet (d) | ³J(C6-F3) ≈ 3-7 Hz |

| ¹³C | -OCH₃ | ~55 - 60 | Singlet (s) | N/A |

| ¹⁹F | F-3 | ~(-125) - (-135) | Multiplet (m) | ³J(F3-H2), ⁴J(F3-H6) |

Mass Spectrometry (MS) Techniques (LC-MS, UPLC-MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with liquid chromatography (LC-MS or UPLC-MS), it becomes a powerful tool for separating and identifying the compound in complex mixtures and for detecting trace-level impurities.

The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule (C₆H₆FNO, molecular weight: 127.12 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for pyridine derivatives involve the loss of small, stable molecules or radicals. For this compound, initial fragmentation is likely to involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Cleavage of the pyridine ring can also occur. sapub.orgmiamioh.edu

The following table lists plausible fragments for this compound in a typical electron ionization (EI) mass spectrum.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 127 | [C₆H₆FNO]⁺ | Molecular Ion (M⁺) |

| 112 | [C₅H₃FNO]⁺ | •CH₃ |

| 98 | [C₅H₅FN]⁺ | •CHO |

| 84 | [C₄H₃FN]⁺ | CO from m/z 112 |

| 70 | [C₄H₃F]⁺ | HCN from m/z 98 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. The resulting spectra serve as a molecular "fingerprint," confirming the presence of key structural features.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F bond, the aromatic C-O stretching of the methoxy group, and various vibrations of the pyridine ring. researchgate.net Specifically, a strong band associated with the C-F stretch is a key diagnostic feature. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will contain characteristic C=C and C=N stretching vibrations of the pyridine ring.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 2980 |

| C=N and C=C Stretch | Pyridine Ring | 1580 - 1620, 1450 - 1520 |

| C-F Stretch | Fluoroaromatic | 1200 - 1280 |

| C-O-C Asymmetric Stretch | Methoxy Group | 1230 - 1270 |

| C-O-C Symmetric Stretch | Methoxy Group | 1020 - 1060 |

| C-H Out-of-Plane Bending | Pyridine Ring | 750 - 900 |

Chromatographic Methods for Purity Assessment and Separation (HPLC, UPLC, GC)

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for assessing the purity of non-volatile organic compounds. A certificate of analysis for commercially available this compound confirms a purity of ≥96.0% as determined by HPLC. thermofisher.com A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected by a UV detector, typically set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~260 nm). The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. waters.com

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, Gas Chromatography can also be used for purity analysis. A GC method would typically employ a capillary column with a non-polar or mid-polar stationary phase. The compound would be vaporized in a heated injection port and separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would be used for detection and quantification.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Methoxypyridine

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. aps.org By solving the Kohn-Sham equations, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules like 3-Fluoro-4-methoxypyridine. aps.org Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the distribution of electrons within the molecule. researchgate.net

Theoretical investigations of related fluorinated pyridines and other aromatic systems have shown that DFT calculations can accurately predict geometric parameters. researchgate.netresearchgate.net For this compound, these calculations would yield optimized bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of the electronegative fluorine atom and the methoxy (B1213986) group is expected to cause subtle distortions in the pyridine (B92270) ring compared to the parent pyridine molecule. researchgate.net

Beyond molecular geometry, DFT is used to explore the electronic properties that govern a molecule's reactivity and spectroscopic behavior. acs.orgnih.gov Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netprensipjournals.com

Table 1: Calculated Electronic Properties of a Substituted Pyridine Derivative (Illustrative Example)

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -450 Hartree |

Note: These values are illustrative for a similar molecule and would be specifically calculated for this compound in a dedicated study.

Molecular Dynamics Simulations and Conformation Analysis

While the pyridine ring itself is rigid and planar, the methoxy substituent introduces conformational flexibility. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes. mdpi.com

For this compound, MD simulations can be employed to explore the conformational landscape, primarily focusing on the rotation around the C4-O bond of the methoxy group. These simulations can reveal the preferred orientation of the methyl group relative to the pyridine ring and the energy barriers associated with its rotation. The simulations would typically be performed in a simulated solvent environment to mimic solution-phase behavior. acs.org

Conformational analysis, often supported by quantum mechanical calculations, helps to identify the lowest energy conformers (the most stable shapes) of the molecule. nih.govresearchgate.netnih.gov The relative populations of different conformers can be determined based on their free energies. This information is crucial as the specific conformation of a molecule can significantly influence its biological activity and interaction with other molecules. nih.gov Studies on similar fluorinated heterocyclic systems have demonstrated that fluorine substitution can have a profound impact on conformational preferences due to stereoelectronic effects. researchgate.netnih.gov

Table 2: Torsional Energy Profile for Methoxy Group Rotation (Illustrative Example)

| Dihedral Angle (H-C-O-C) | Relative Energy (kcal/mol) |

|---|---|

| 0° (Planar) | 0.0 |

| 30° | 0.8 |

| 60° | 2.5 |

| 90° (Perpendicular) | 3.0 |

| 120° | 2.5 |

| 150° | 0.8 |

| 180° (Planar) | 0.0 |

Note: This table represents a hypothetical energy profile for the rotation of the methoxy group.

Prediction of Reactivity and Reaction Pathways

Theoretical methods are invaluable for predicting the chemical reactivity of molecules and exploring potential reaction pathways. dntb.gov.ua For this compound, a key area of interest is its susceptibility to reactions like nucleophilic aromatic substitution (SNAr). mdpi.comacs.org The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of the electronegative fluorine atom, making the ring susceptible to attack by nucleophiles. mdpi.comnih.gov

Computational studies can predict the most likely sites for nucleophilic attack by analyzing the molecule's electronic structure. mdpi.com Calculation of partial atomic charges and analysis of the LUMO can highlight the most electrophilic carbon atoms on the ring. DFT calculations can be used to model the entire reaction pathway of a potential transformation, including the structures of reactants, transition states, and products. researchgate.net The calculated activation energy (the energy barrier of the transition state) provides a quantitative measure of the reaction's feasibility. mdpi.com

For fluorinated pyridines, the fluorine atom can act as a leaving group in SNAr reactions. acs.org Theoretical models can compare the activation barriers for the displacement of the fluorine atom versus other potential leaving groups or substitution at different positions on the ring, thus predicting the regioselectivity of a reaction. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Pyridines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com These models are widely used in drug discovery and medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules. mdpi.comnih.gov

In the context of fluorinated pyridines, a QSAR study would involve a set of structurally related compounds with known biological activities (e.g., enzyme inhibition or receptor binding). nih.govnih.gov For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Steric properties: Molecular weight, volume, surface area.

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Lipophilic properties: LogP (partition coefficient), which measures hydrophobicity.

Topological indices: Descriptors that describe molecular branching and connectivity.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to analyze the steric and electrostatic fields around the molecules to identify key structural features for activity. pku.edu.cnmdpi.com

A validated QSAR model for a class of fluorinated pyridines could be used to predict the biological activity of this compound and to suggest modifications to its structure that might enhance its desired therapeutic effects. ut.eeresearchgate.net

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Trends in 3 Fluoro 4 Methoxypyridine Research

Development of More Sustainable and Greener Synthetic Approaches

The chemical industry's increasing emphasis on environmental responsibility is driving the innovation of greener synthetic routes for producing 3-fluoro-4-methoxypyridine and its derivatives. Research is moving away from traditional methods that often require harsh conditions, hazardous reagents, and toxic solvents, toward more sustainable alternatives.

Key developments in this area include:

Catalytic C-H Functionalization: Modern synthetic methods are exploring the use of transition-metal catalysts, such as rhodium(III), to directly functionalize C-H bonds. nih.gov This approach offers a more atom-economical route to multi-substituted 3-fluoropyridines, reducing the number of synthetic steps and minimizing waste. nih.gov

Mechanochemistry and Solid-State Synthesis: A significant leap toward greener chemistry is the development of solid-state fluorination protocols. rsc.org By using mechanochemical methods (grinding or milling), nucleophilic aromatic substitution can be achieved with reagents like potassium fluoride (B91410) in the absence of high-boiling, toxic solvents. rsc.org These solvent-free or low-solvent methods are not only environmentally friendly but also often faster and more cost-effective. rsc.org

Alternative Starting Materials: Researchers are investigating the use of more abundant and less expensive starting materials. For instance, methods utilizing low-cost quinolinic acid as a precursor for 3-fluoropyridine (B146971) derivatives are being developed to enhance the economic sustainability of the synthesis. nih.gov

| Method | Key Features | Advantages |

| Catalytic C-H Functionalization | Rh(III)-catalyzed coupling of α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov | High atom economy, fewer synthetic steps, direct functionalization. nih.gov |

| Heterogeneous Hydrogenation | cis-selective reduction of the pyridine (B92270) ring using a reusable palladium catalyst. scripps.edu | Catalyst recyclability, robust and simple protocol, tolerance to air and moisture. scripps.edu |

| Solid-State Fluorination | Mechanochemical reaction using KF and quaternary ammonium (B1175870) salts without bulk solvent. rsc.org | Environmentally friendly (no toxic solvents), rapid reaction times, operational simplicity. rsc.org |

| Alternative Precursors | Synthesis starting from inexpensive quinolinic acid via multiple steps. nih.gov | Cost-effective, utilizes readily available starting materials. nih.gov |

Exploration of Novel Biological Applications beyond Pharmaceuticals and Agrochemicals

While its derivatives are crucial in drug discovery, the unique properties of the this compound scaffold are being explored for novel biological applications that extend beyond direct therapeutic or pesticidal action. These new roles leverage the compound as a sophisticated tool for studying and visualizing biological processes.

Positron Emission Tomography (PET) Imaging: The fluorine atom on the pyridine ring is an ideal candidate for isotopic labeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a suitable half-life for medical imaging. nih.gov Nucleophilic heteroaromatic substitution is an efficient method for producing ¹⁸F-labeled fluoropyridines. nih.gov These radiotracers can be attached to biologically active molecules to visualize and quantify physiological processes and the distribution of specific targets (e.g., receptors, enzymes) in vivo, particularly in oncology and neurology. nih.govnih.govtandfonline.com The development of ¹⁸F-labeled probes derived from fluoropyridine structures is a highly active area of research for diagnosing and monitoring diseases like cancer and Alzheimer's. nih.govnih.gov

Chemical Probes for Biological Discovery: Small molecules like this compound derivatives are being developed as "chemical probes." plos.orgnih.gov These tools are designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function within a complex cellular environment. plos.orgncl.ac.uk Unlike a drug, the primary purpose of a chemical probe is not to treat a disease but to interrogate biology, validate new therapeutic targets, and understand cellular pathways. nih.gov The fluoromethoxy-substituted pyridine core can be systematically modified to create libraries of compounds for screening and identifying high-quality probes.

In Vivo Bioimaging and Sensing: Beyond PET, fluorinated compounds are being integrated into other imaging modalities. For example, the unique magnetic resonance properties of fluorine make it suitable for ¹⁹F Magnetic Resonance Imaging (MRI), a technique that can provide clear imaging with a high signal-to-noise ratio because of the low background signal of fluorine in biological tissues. Derivatives of this compound could potentially be incorporated into larger molecular constructs or nanoparticles to serve as ¹⁹F MRI contrast agents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and optimization of complex molecules like derivatives of this compound are being revolutionized by the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer enhanced control, safety, and efficiency compared to traditional batch processing.

Flow Chemistry for Enhanced Safety and Scalability: Flow chemistry involves performing reactions in a continuous stream through a network of tubes and reactors. This approach offers superior heat and mass transfer, allowing for precise control over reaction conditions. uc.pt For reactions involving hazardous reagents or highly exothermic steps, such as certain fluorination reactions, flow chemistry significantly improves safety by minimizing the volume of reactive material at any given moment. uc.pt The modular nature of flow systems also allows for the straightforward scaling of production from laboratory quantities to industrial output. uc.pt

Automated Synthesis and Self-Optimizing Systems: Modern research facilities are increasingly employing automated platforms that combine robotics, software, and analytical tools to streamline the synthetic process. scripps.edu Platforms like the Synple synthesizer or SRI's SynFini™ system can automate multi-step syntheses, purifications, and analyses. youtube.com Furthermore, the coupling of flow reactors with artificial intelligence (AI) and machine learning algorithms is enabling the development of autonomous, self-optimizing systems. youtube.comresearchgate.net Such systems can independently vary reaction parameters (e.g., temperature, stoichiometry, residence time), analyze the output in real-time, and iteratively determine the optimal conditions for synthesizing a target molecule, such as a specific pyridine derivative. researchgate.net This accelerates the discovery and development of new compounds and synthetic protocols.

| Technology | Application in this compound Research | Key Advantages |

| Flow Chemistry | Synthesis of pyridine and other heterocyclic derivatives. uc.pt | Enhanced safety with hazardous reagents, precise control over reaction parameters, improved scalability. uc.pt |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and synthesis of compound libraries. | Increased speed and efficiency, reduced risk of human error, automated purification and analysis. |

| AI-Driven Self-Optimization | Autonomous identification of optimal synthetic routes and conditions for pyridine-based ligands. youtube.comresearchgate.net | Accelerated process optimization, data-rich experimentation, discovery of novel reaction pathways. youtube.comresearchgate.net |

Advanced Materials Science Applications

The introduction of fluorine and methoxy (B1213986) substituents onto a pyridine ring profoundly alters the molecule's electronic and physical properties, making derivatives of this compound attractive candidates for advanced materials.

Organic Electronics: The high electronegativity of the fluorine atom can significantly lower the HOMO and LUMO energy levels of an organic molecule. nbinno.com This property is highly desirable in the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.comossila.com Lowering these energy levels can facilitate electron injection and improve the material's stability against oxidative degradation. nbinno.com Consequently, derivatives of this compound are being explored as building blocks for charge-transporting layers, host materials, or emitters in next-generation electronic devices. nbinno.comossila.com

High-Performance Polymers and Coatings: The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to molecules. nbinno.com Incorporating the this compound moiety into polymer backbones could lead to the creation of high-performance materials with enhanced resistance to heat, chemicals, and environmental degradation. nbinno.com Such polymers could find applications as specialized coatings, durable films, or advanced composites.

Liquid Crystals: The rigid, polar structure of the pyridine ring is a common feature in liquid crystal molecules. The strategic placement of substituents like fluorine and methoxy groups allows for the fine-tuning of properties such as dielectric anisotropy and melting point. A patent for the use of 3-fluoropyridine derivatives in ferroelectric liquid-crystal mixtures highlights their potential in display technologies. google.com The specific electronic and steric profile of this compound could be exploited to design novel liquid crystalline materials with tailored phase behavior and electro-optical responses. google.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-fluoro-4-methoxypyridine, and how do reaction conditions influence yield and purity?

- Answer : The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) or directed ortho-metalation strategies. For example, fluorination at the 3-position can be achieved using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) on 4-methoxypyridine precursors. Methoxy group stability under fluorination conditions is critical; elevated temperatures may lead to demethylation by-products. Reaction optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent) and solvent choice (e.g., acetonitrile or DMF for polar aprotic conditions). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How is this compound characterized using spectroscopic and analytical methods?

- Answer :

- 1H/13C NMR : The methoxy group (-OCH3) appears as a singlet near δ 3.8–4.0 ppm (1H), while fluorine coupling splits adjacent aromatic protons (e.g., J = 8–10 Hz for H-2 and H-5). 13C NMR shows the methoxy carbon at δ 55–56 ppm and deshielded aromatic carbons due to fluorine’s electronegativity .

- HRMS : Exact mass confirms molecular formula (e.g., C6H6FNO requires m/z 141.0391) .

- FTIR : Stretching vibrations for C-F (~1250 cm⁻¹) and C-O (methoxy, ~1050–1100 cm⁻¹) are key identifiers .

Advanced Research Questions

Q. What strategies are employed to optimize the bioactivity of this compound derivatives in drug discovery?

- Answer : In protease inhibitor design (e.g., sebetralstat), the this compound moiety serves as a P1 group. Key optimizations include:

- Fluorine’s electronic effects : Enhances binding via polar interactions and metabolic stability by reducing CYP450 oxidation.

- Methoxy group orientation : Ortho-methoxy improves steric complementarity in hydrophobic enzyme pockets.

- SAR studies : Substitution at the 2- or 5-positions with electron-withdrawing groups (e.g., -CN, -CF3) can modulate potency. Phase 3 trials of sebetralstat demonstrate >70% inhibition of plasma kallikrein at nanomolar concentrations .

Q. How do researchers resolve contradictions in synthetic yields for fluoropyridine derivatives under varying oxidative conditions?

- Answer : Comparative studies assess oxidants, solvents, and catalysts. For example:

- Sodium hypochlorite (NaOCl) : Yields 73% in ethanol at RT for triazolopyridine cyclization (cleaner profile, fewer by-products) .

- DDQ or Cr(VI) salts : Higher yields (~85%) but generate toxic waste, complicating scalability.

- Data reconciliation : Use HPLC or LC-MS to quantify side products (e.g., over-oxidized intermediates). Adjust reaction time (3–24 h) and temperature (RT vs. 60°C) to balance efficiency and purity .

Q. How can regioselectivity challenges in fluorination of 4-methoxypyridine be addressed?

- Answer :

- Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 3-position, followed by electrophilic fluorination (NFSI).

- Protecting groups : Temporarily block the 4-methoxy group to prevent undesired substitution.

- Computational guidance : DFT calculations predict charge distribution; the 3-position is more electron-deficient due to methoxy’s +M effect, favoring fluorination .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。